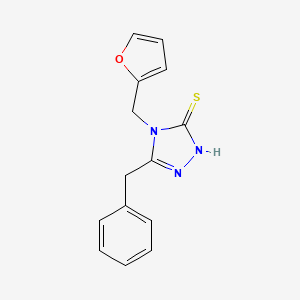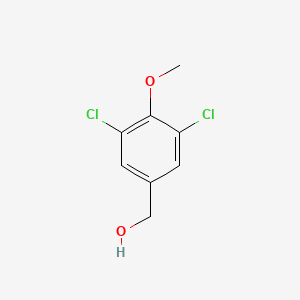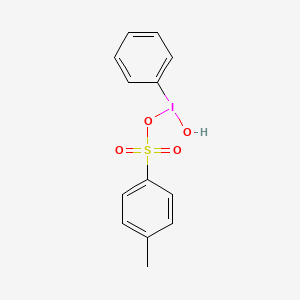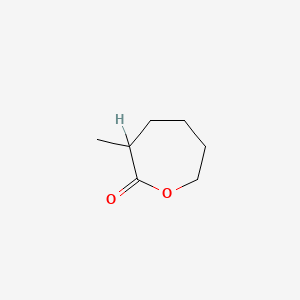
2-Methylhexano-6-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylhexano-6-lactone is a epsilon-lactone that is hexano-6-lactone substituted by a methyl group at position 3. It derives from a hexano-6-lactone. It derives from a hydride of an oxepane.
Applications De Recherche Scientifique
1. Synthesis of Chiral Lactones
2-Methylhexano-6-lactone and its derivatives have been utilized in the solid-phase synthesis of chiral lactones. This includes the stereoselective formation of lactones derived from 3,4-dihydroxydihydrofuran-2(3H)-one, which is important in the study of stereoselective synthesis and combinatorial chemistry (Křupková et al., 2016).
2. Polymerization Studies
Research has explored the kinetics of bulk polymerization of various membered lactones, including 2-methylhexano-6-lactone, comparing chemical and enzymatic polymerizations. This is significant for understanding polymerization processes in materials science (Duda et al., 2002).
3. Methodology in Organic Synthesis
The compound has been used in a mild and general method for lactone aminolysis, where sodium 2-ethylhexanoate acts as a base and catalyst. This methodology is applicable to acid/base sensitive substrates, expanding the scope of organic synthesis techniques (Liu et al., 2001).
4. Kinetic Resolution in Organic Chemistry
The compound plays a role in the kinetic resolution of racemic seven-membered substituted lactones, aiding in the preparation of optically active lactones. This is particularly relevant in the field of asymmetric synthesis and chiral chemistry (Shioji et al., 2000).
5. Catalysis and Reaction Studies
It is involved in various catalysis and reaction studies, such as the unexpected production of lactone through the reaction of 2-methylene-3-phenyloxetane with lithium and DTBB in certain conditions, contributing to the understanding of organic reaction mechanisms (Hashemzadeh & Howell, 2000).
6. Applications in Polymer Chemistry
The compound is also significant in the study of the polymerization of cyclic allylic sulfide lactones, contributing to the field of polymer chemistry and materials science (Phelan et al., 2005).
Propriétés
Numéro CAS |
1321-18-2 |
|---|---|
Nom du produit |
2-Methylhexano-6-lactone |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-9-7(6)8/h6H,2-5H2,1H3 |
Clé InChI |
IYBOGQYZTIIPNI-UHFFFAOYSA-N |
SMILES |
CC1CCCCOC1=O |
SMILES canonique |
CC1CCCCOC1=O |
Autres numéros CAS |
2549-61-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



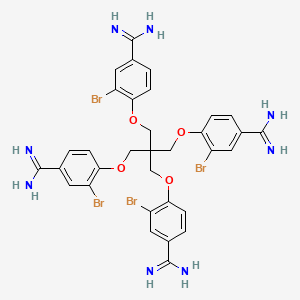

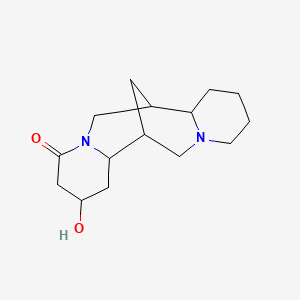
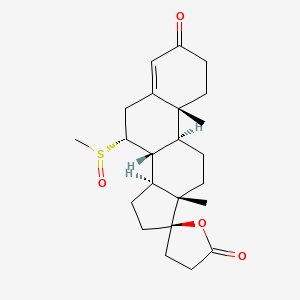
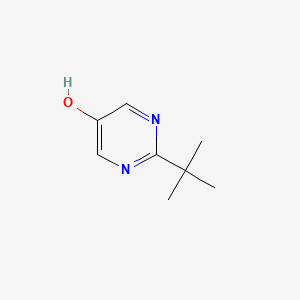
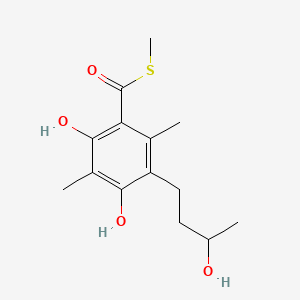
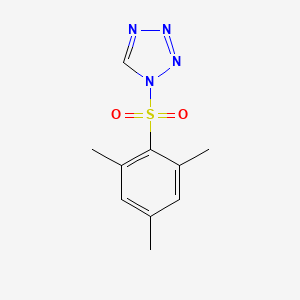
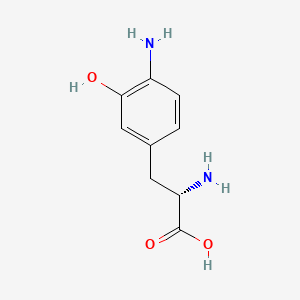
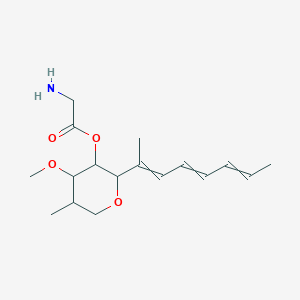
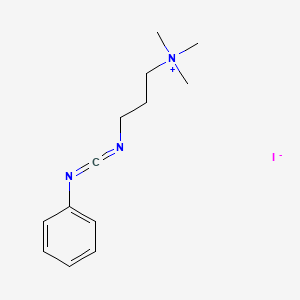
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
